ethyl (5-{[(4-methoxyphenyl)carbonyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate
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Overview
Description
ETHYL 2-{5-[(4-METHOXYBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE: is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methoxybenzoyl group and an ethyl acetate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{5-[(4-METHOXYBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of the Methoxybenzoyl Group: The pyrazole intermediate is then subjected to acylation using 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{5-[(4-METHOXYBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 2-{5-[(4-METHOXYBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 2-{5-[(4-METHOXYBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
ETHYL 2-{5-[(4-METHOXYBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE can be compared with other similar compounds, such as:
ETHYL 2-[(4-METHOXYBENZOYL)AMINO]ACETATE: Lacks the pyrazole ring, resulting in different chemical properties and reactivity.
METHYL 2-{5-[(4-METHOXYBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.
ETHYL 2-{5-[(4-CHLOROBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE: Substitution of the methoxy group with a chloro group, altering its electronic properties and biological activity.
Properties
Molecular Formula |
C16H19N3O4 |
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Molecular Weight |
317.34 g/mol |
IUPAC Name |
ethyl 2-[5-[(4-methoxybenzoyl)amino]-3-methylpyrazol-1-yl]acetate |
InChI |
InChI=1S/C16H19N3O4/c1-4-23-15(20)10-19-14(9-11(2)18-19)17-16(21)12-5-7-13(22-3)8-6-12/h5-9H,4,10H2,1-3H3,(H,17,21) |
InChI Key |
HDISGXIJIDQRIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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